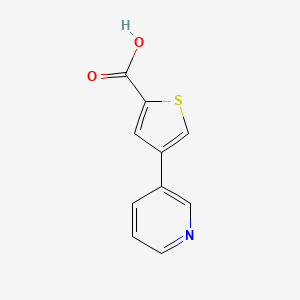

4-(Pyridin-3-yl)thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Pyridin-3-yl)thiophene-2-carboxylic acid” is a thiophenecarboxylic acid . It has been identified as an anticoronaviral agent .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . This methodology has been shown to be robust, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .Molecular Structure Analysis

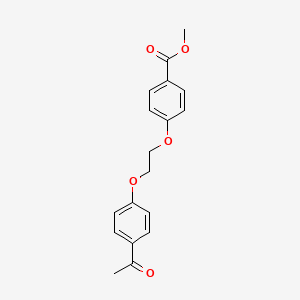

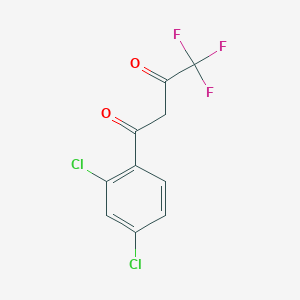

The molecular structure of “this compound” is C10H7NO2S . The molecular weight is 205.23 g/mol .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 205.23 g/mol . The compound is a solid . The InChI string isInChI=1S/C10H7NO2S/c12-10(9-4-2-6-14-9)13-8-3-1-5-11-7-8/h1-7H .

Scientific Research Applications

Antimicrobial Activity

4-(Pyridin-3-yl)thiophene-2-carboxylic acid and its derivatives have shown promising antimicrobial activities. For instance, novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones, related to the core structure , demonstrated significant antimicrobial activity against various bacterial and fungal strains (Haswani & Bari, 2011). Similarly, chitosan Schiff bases based on heterocyclic moieties, including pyridin-3-yl derivatives, were synthesized and showed notable antimicrobial activity (Hamed et al., 2020).

Material Science and Photovoltaics

This compound also finds applications in material science, particularly in the enhancement of solar cell performance. Research indicates that pyridine-based surface ligands, including derivatives of this compound, can significantly improve the power conversion efficiency of P3HT:TiO₂ hybrid solar cells (Lin et al., 2013). Furthermore, graphene nanoparticles modified with organic molecules like thiophene-2-carboxylic acid have been utilized in fabricating infrared detectors, showcasing enhanced electrical stability and sensitivity (Jabbarzadeh et al., 2014).

Corrosion Inhibition

In the field of corrosion science, pyridine derivatives including this compound have been studied for their potential as corrosion inhibitors. Research on new thiazole-based pyridine derivatives demonstrated their efficacy in inhibiting corrosion on mild steel in acidic environments (Chaitra et al., 2016).

Mechanism of Action

Target of Action

Related compounds have shown potent anti-inflammatory activities . These compounds may target enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Mode of Action

It’s synthesized from a compound that interacts with thiourea to form a pyrimidinthiol derivative . This derivative may interact with its targets, leading to changes in their activity.

Biochemical Pathways

Related compounds have shown antioxidant activities, suggesting they may affect pathways related to oxidative stress .

Result of Action

Related compounds have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Properties

IUPAC Name |

4-pyridin-3-ylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-4-8(6-14-9)7-2-1-3-11-5-7/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZIRHVCQHQBML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501265094 |

Source

|

| Record name | 4-(3-Pyridinyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278803-22-8 |

Source

|

| Record name | 4-(3-Pyridinyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=278803-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Pyridinyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)